Tetrazole Regioisomerism and Cyano Substituent Effects: A Physicochemical and Structural Differentiation Basis
CAS 896904-00-0 displays a specific substitution architecture—a 1H-tetrazol-1-yl group at the meta position of the benzamide ring and a 2-cyanophenyl group on the amide nitrogen—that distinguishes it from other tetrazole-benzamide analogs. This regiochemistry is critical: in the closely related xanthine oxidase inhibitor series, moving the tetrazole from the 3'-position of the phenyl ring to alternative positions abolished activity, and amide bond reversal (N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives) resulted in a measurable loss of potency compared to the forward amide scaffold [1]. While direct potency data for CAS 896904-00-0 are not available, the presence of the ortho-cyano group is expected to impose a unique conformational constraint and electron-withdrawing effect on the benzamide linker, potentially altering hydrogen-bonding capacity and target binding kinetics relative to analogs bearing methyl, chloro, or unsubstituted phenyl groups [1].
| Evidence Dimension | Structural differentiation: tetrazole regioisomerism and cyano substituent effect |
|---|---|
| Target Compound Data | 1H-tetrazol-1-yl at meta position; 2-cyanophenyl amide substituent; forward benzamide linkage (CAS 896904-00-0) |
| Comparator Or Baseline | N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives (tetrazole at 3'-position; isonicotinamide scaffold); N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives (amide-reversed); KKL-55 (tetrazole at 5-position; chloro and propyl substituents) [1][2] |
| Quantified Difference | Not quantifiable for CAS 896904-00-0 due to absence of direct assay data. For comparator series, amide reversal caused loss of XO inhibitory activity (detailed IC50 values in Zhang et al. 2019). KKL-55 vs. KKL-201: differential effects on EF-Tu binding and bacterial killing reported in Marathe et al. 2023. |
| Conditions | Comparative structural analysis based on published XO inhibitor SAR (Zhang et al. 2019) and trans-translation inhibitor pharmacology (Marathe et al. 2023) |
Why This Matters
The unique regioisomeric and substituent pattern of CAS 896904-00-0 cannot be replicated by common catalog analogs, making it a non-substitutable building block for SAR exploration where the cyano-tetrazole-benzamide pharmacophore is hypothesis-driven.
- [1] Zhang, T.-j. et al. (2019) 'Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors', European Journal of Medicinal Chemistry, 183, p. 111717. doi:10.1016/j.ejmech.2019.111717. View Source
- [2] Marathe, S., et al. (2023) 'Antibiotic that inhibits trans-translation blocks binding of EF-Tu to tmRNA but not to tRNA', mBio, 14(5), e01461-23. doi:10.1128/mbio.01461-23. View Source
